molecular formula C8H8ClNOS B8373213 4-Cyclobutylthiazole-2-carbonyl chloride

4-Cyclobutylthiazole-2-carbonyl chloride

Cat. No. B8373213
M. Wt: 201.67 g/mol
InChI Key: XDIAQDMACRHOOM-UHFFFAOYSA-N
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Patent
US08377962B2

Procedure details

4-Cyclobutylthiazole-2-carbonyl chloride 267b was synthesized from compound 266b (5 g, 1 eq.), following the procedure as described for compound 214. MS (ESI, EI+): m/z=198 (MH+).
Name
compound 266b
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]2[N:6]=[C:7]([C:10]([O-:12])=O)[S:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[Li+].C(C1N=C(C([Cl:24])=O)SC=1)(C)C>>[CH:1]1([C:5]2[N:6]=[C:7]([C:10]([Cl:24])=[O:12])[S:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1 |f:0.1|

Inputs

Step One
Name
compound 266b
Quantity
5 g
Type
reactant
Smiles
C1(CCC1)C=1N=C(SC1)C(=O)[O-].[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1N=C(SC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C=1N=C(SC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.